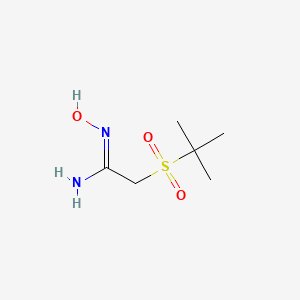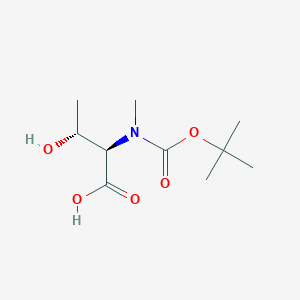
2-(tert-Butylsulfonyl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is an organic compound that features a tert-butylsulfonyl group attached to an N’-hydroxyacetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide typically involves the hydroxysulfonylation of alkenes. One common method includes the treatment of styrene derivatives with tert-butylsulfinamide under open-air conditions, using copper sulfate as a catalyst . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents, which are generated aerobically.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents, such as iodosylbenzene, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce the corresponding amines.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide involves its ability to participate in various chemical reactions due to the presence of the tert-butylsulfonyl and N’-hydroxyacetimidamide groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylsulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butylsulfonylthiophene: Known for its nucleophilic substitution reactions.
tert-Butylsulfonyl-1,3-dioxane: Studied for its conformational properties.
Uniqueness
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions under mild conditions makes it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C6H14N2O3S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
Clave InChI |
KIKAYOSKNCDOJL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)S(=O)(=O)C/C(=N/O)/N |
SMILES canónico |
CC(C)(C)S(=O)(=O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)


